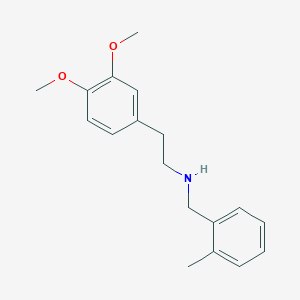

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine

Description

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-[(2-methylphenyl)methyl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO2/c1-14-6-4-5-7-16(14)13-19-11-10-15-8-9-17(20-2)18(12-15)21-3/h4-9,12,19H,10-11,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCBOPESLHFKADW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CNCCC2=CC(=C(C=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80365008 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

356093-47-5 | |

| Record name | 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80365008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reductive Amination Route

Overview:

The key synthetic step is the reductive amination of 3,4-dimethoxybenzaldehyde with 2-methylbenzylamine. This reaction forms the target secondary amine by condensation of the aldehyde and amine, followed by reduction of the intermediate imine or iminium ion.

| Step | Reagents/Conditions | Description |

|---|---|---|

| Starting materials | 3,4-dimethoxybenzaldehyde, 2-methylbenzylamine | Aldehyde and amine precursors |

| Reductive amination | Sodium cyanoborohydride or sodium triacetoxyborohydride, solvent (methanol or ethanol), room temperature or slightly elevated temperature | Formation and reduction of imine intermediate |

| Reaction time | Several hours (typically 4–24 h) | Ensures complete conversion |

| Workup and purification | Extraction, recrystallization or chromatography | Isolation of pure product |

- Sodium cyanoborohydride is preferred for its mild reducing properties and selectivity toward imine reduction without affecting aldehydes or ketones.

- Solvent choice (methanol or ethanol) balances solubility and reaction kinetics.

- Reaction temperature is controlled to prevent side reactions or decomposition.

Industrial Scale Considerations

- Use of continuous flow reactors enhances reaction control and scalability.

- Automated reagent dosing and in-line monitoring improve reproducibility and yield.

- Catalysts and reducing agents may be optimized for cost and environmental impact.

- Recrystallization from suitable solvent mixtures (e.g., ethanol/water) to improve purity.

- Chromatographic methods (e.g., silica gel column chromatography) for removal of side products.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products Formed

Oxidation: The major products are ketones or aldehydes.

Reduction: The major products are alcohols or amines.

Substitution: The major products depend on the specific substituent introduced into the aromatic rings.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry

The compound serves as a crucial building block in the synthesis of various organic molecules. It can undergo several chemical reactions such as oxidation, reduction, and substitution, allowing for the generation of diverse derivatives with potential applications in pharmaceuticals and materials science.

Synthesis Methods

The synthesis typically involves reductive amination using starting materials like 3,4-dimethoxybenzaldehyde and 2-methylbenzylamine. Key steps include:

- Reductive Amination : Conducted with reducing agents like sodium cyanoborohydride in solvents such as methanol or ethanol.

- Reaction Conditions : The reaction is performed at room temperature or slightly elevated temperatures to ensure complete conversion to the desired product.

Neuropharmacology

Research indicates that this compound may modulate central nervous system functions by interacting with dopamine and serotonin receptor pathways. This interaction suggests potential therapeutic applications in treating mood disorders and other psychiatric conditions.

Anticancer Properties

Preliminary studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer). The unique structure may confer selectivity towards certain cancer types, warranting further investigation into its anticancer potential.

Neuropharmacological Effects

- Study Findings : In animal models, compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine have been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests both therapeutic potential and risks related to abuse.

Cytotoxicity Studies

- Research Insights : Studies have demonstrated varying degrees of cytotoxicity against human cancer cell lines such as MCF-7. These findings highlight the need for further exploration into the compound's anticancer properties.

Metabolic Pathways

- Metabolism Understanding : Research on metabolic pathways indicates that common transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles of the compound.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-dimethoxyphenyl)ethanamine

- N-(2-methylbenzyl)ethanamine

- 3,4-dimethoxyphenethylamine

Uniqueness

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is unique due to the presence of both the dimethoxyphenyl and methylbenzyl groups, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable subject of study in various research fields.

Biological Activity

2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine is a compound that has garnered interest in the fields of medicinal chemistry and neuropharmacology due to its unique structural attributes and potential biological activities. This compound is part of the broader class of phenethylamines, which are known for their diverse pharmacological effects. The presence of methoxy groups enhances its lipophilicity and biological activity, making it a subject of various studies aimed at understanding its mechanisms and therapeutic applications.

Chemical Structure

The chemical structure of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine can be represented as follows:

This structure includes a 3,4-dimethoxyphenyl group and a 2-methylbenzyl substituent attached to an ethanamine backbone.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act as a ligand for specific receptors or enzymes, modulating their activity. This mechanism is crucial for its potential therapeutic effects, particularly in neuropharmacology where it may influence neurotransmitter systems.

Biological Activity Overview

Research indicates that 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine exhibits significant biological activity in several domains:

- Neuropharmacology : The compound shows promise in modulating central nervous system (CNS) functions. Studies have indicated that it may affect dopamine and serotonin receptor pathways, which are critical in mood regulation and cognitive functions.

- Anticancer Properties : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. The compound's unique structure may confer selectivity towards certain cancer types, although more extensive research is needed to confirm these findings .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine, a comparison with similar compounds can be beneficial:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3,4-Dimethoxyphenylethylamine | Contains only one amine group | Known for significant serotonin receptor activity |

| N-Methyl-2-(3,4-dimethoxyphenyl)ethylamine | Methylated nitrogen atom | Exhibits strong dopaminergic properties |

| Dimethoxyphenylethylamine | Lacks additional substituents | Less potent but simpler synthesis |

| Homoveratrylamine | Similar backbone but different substituents | Noted for its use in treating mood disorders |

This table highlights how 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine stands out due to its specific functional groups that may enhance its biological interactions.

Case Studies and Research Findings

- Neuropharmacological Effects : In animal models, the administration of compounds similar to 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine has been shown to elevate extracellular dopamine levels in brain regions associated with reward processing. This suggests a potential for abuse and therapeutic applications in treating mood disorders .

- Cytotoxicity Studies : Research has demonstrated that derivatives of this compound exhibit varying degrees of cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer), highlighting the need for further exploration into its anticancer potential .

- Metabolic Pathways : Understanding the metabolic pathways of similar compounds provides insight into the expected pharmacokinetics and dynamics of 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine. Studies indicate that common metabolic transformations include O-demethylation and hydroxylation, which could influence both efficacy and safety profiles .

Q & A

Q. What are the established synthetic routes for 2-(3,4-dimethoxyphenyl)-N-(2-methylbenzyl)ethanamine?

The compound is synthesized via condensation of 2-(3,4-dimethoxyphenyl)ethylamine with 2-methylbenzaldehyde in anhydrous toluene under reflux, followed by crystallization from ethanol. This imine formation resembles a Pictet-Spengler-type reaction . Alternative derivatization strategies involve N,N'-carbonyldiimidazole-mediated coupling with subsequent diborane reduction for secondary amine formation .

Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?

- NMR : ¹H and ¹³C NMR (e.g., Shimadzu Prestige 21 spectrometer) resolve methoxy, benzyl, and ethylamine substituents .

- Mass spectrometry : GC-EI-MS and LC-ESI-QTOF-MS confirm molecular weight and fragmentation patterns (e.g., m/z 121, 150 for NBOMe analogs) .

- Melting point analysis : Determined via Thiele’s tube with paraffin oil .

Q. What pharmacological activities are associated with the 3,4-dimethoxyphenyl structural motif?

Derivatives exhibit affinity for serotonin receptors (e.g., 5-HT2A agonism in zebrafish models), with substituents on the benzyl group modulating potency and selectivity .

Advanced Research Questions

Q. How do structural modifications (e.g., halogenation, alkoxy substitutions) influence receptor binding and functional activity?

- Substituent position : Fluorine or chlorine at the benzyl 2-position enhances 5-HT2A binding (e.g., 34H-NBCl vs. 34H-NBBr) .

- Methoxy group removal : Demethylation via 48% HBr reflux reduces steric hindrance, potentially altering receptor interactions .

- Table 1 : Comparative activity of analogs (from zebrafish neurochemical assays):

| Compound (Substituent) | 5-HT2A EC₅₀ (nM) | Dopamine Modulation |

|---|---|---|

| 34H-NBOMe (OCH₃) | 12.5 | ↑ 20% |

| 34H-NBCl (Cl) | 8.2 | ↑ 35% |

| 34H-NBF (F) | 9.7 | ↑ 28% |

Q. How can researchers differentiate this compound from hallucinogenic NBOMe analogs analytically?

- GC-EI-MS post-TFAA derivatization : Identifies molecular ion clusters (e.g., m/z 150 for dimethoxy groups).

- LC-ESI-QTOF-MS : Confirms exact mass (e.g., 329.1764 Da for 25D-NBOMe vs. target compound).

- NMR : NOESY correlations distinguish benzyl vs. phenethyl substitution patterns .

Q. What methodological challenges arise in assessing metabolic stability or toxicity?

- In vitro microsomal assays : Liver microsomes (human/rodent) quantify demethylation rates using LC-MS/MS.

- CYP450 inhibition : Screen for interactions with CYP2D6/3A4 due to methoxy groups .

- Neurotoxicity models : Zebrafish behavioral assays (e.g., locomotor activity, anxiety-like responses) link structural features to adverse effects .

Q. How do conflicting data on receptor selectivity arise, and how can they be resolved?

- Source of contradictions : Differences in assay systems (e.g., transfected cells vs. native tissue).

- Resolution : Use orthogonal methods:

Q. What legal considerations apply to researching structurally related compounds?

Analogues with substitutions (e.g., 25I-NBOMe) are regulated under controlled substance laws (e.g., U.S. CSA Schedule I). Researchers must verify compliance with local analogs acts (e.g., Ho-Chunk Nation Code §961) .

Applications in Targeted Research

Q. Can this compound serve as a precursor for antiviral drug discovery?

Molecular docking studies (AutoDock Vina) show derivatives targeting ACE2 with docking scores up to -5.51 kcal/mol, suggesting potential SARS-CoV-2 entry inhibition .

Table 2 : Docking Scores of Derivatives (ACE2 Target)

| Derivative Structure | Docking Score (kcal/mol) |

|---|---|

| N-[2-(3,4-dimethoxyphenyl)ethyl]-...acetamide | -5.51 |

Key Notes for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.